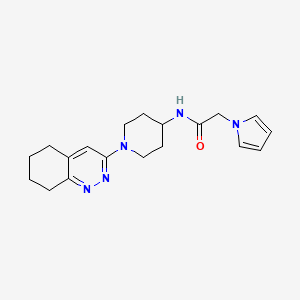

2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

Descripción

2-(1H-Pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrrole ring and a tetrahydrocinnolin moiety. Its design may target receptors or enzymes common in neurological or oncological pathways, though specific biological data are absent in the provided evidence.

Propiedades

IUPAC Name |

2-pyrrol-1-yl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c25-19(14-23-9-3-4-10-23)20-16-7-11-24(12-8-16)18-13-15-5-1-2-6-17(15)21-22-18/h3-4,9-10,13,16H,1-2,5-8,11-12,14H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYVRBKJYRICCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CN4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H22N4O, and it has a molecular weight of 306.40 g/mol. The structure features a pyrrole ring and a piperidine moiety linked through an acetamide group, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets:

- Receptor Binding : Many piperidine derivatives act as ligands for neurotransmitter receptors, including opioid and dopamine receptors. This suggests that this compound may exhibit similar receptor interactions.

- Enzyme Inhibition : Some studies have shown that related compounds inhibit specific enzymes involved in neurotransmitter metabolism or signaling pathways. This could imply potential neuroprotective effects.

Antinociceptive Effects

Several studies have explored the antinociceptive (pain-relieving) properties of related compounds:

Neuroprotective Effects

Research on neuroprotective properties has also been conducted:

Case Studies

Case Study 1: Pain Management

In a controlled study involving rodents, the administration of a closely related compound resulted in a significant decrease in pain sensitivity compared to the control group. This suggests potential applications in pain management therapies.

Case Study 2: Neuroprotection in Alzheimer’s Disease

A study investigated the effects of a piperidine derivative on cognitive decline in Alzheimer’s disease models. Results indicated that treatment led to improved memory retention and reduced amyloid plaque formation.

Comparación Con Compuestos Similares

2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

- Molecular Formula : C₂₁H₂₈N₆O₂

- Molecular Weight : 396.5 g/mol

- Key Features: Replaces the pyrrole group with a 4,5-dimethyl-6-oxopyrimidinone moiety.

- Implications: The pyrimidinone ring introduces additional hydrogen-bonding capacity and may enhance metabolic stability compared to pyrrole. However, increased steric bulk could reduce membrane permeability .

N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-1-carboxamide

- Molecular Formula : C₂₃H₂₈N₄O₂

- Molecular Weight : 392.5 g/mol

- Key Features : Substitutes the acetamide chain with a benzopyran carboxamide.

- The carboxamide may alter target selectivity compared to acetamide derivatives .

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

- Molecular Formula : C₂₅H₃₂N₄O₃

- Molecular Weight : 436.5 g/mol

- Key Features : Incorporates a benzofuran-oxy group instead of pyrrole.

- Implications : The ether linkage and benzofuran system may enhance oxidative metabolism, reducing half-life. The bulky substituent could limit binding to compact active sites .

Analogues with Pyrrole Substituents

N-(1-Benzylpiperidin-4-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

- Molecular Formula : C₂₁H₂₄N₄OS

- Molecular Weight : 380.5 g/mol

- Key Features : Combines pyrrole with a thiazol ring and benzyl-piperidine substitution.

- The benzyl group may improve solubility but increase susceptibility to CYP450 metabolism .

General Acetamide Derivatives with Heterocyclic Moieties

2-(4-(1H-Imidazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide

N,N-Dimethyl-2-(1H-pyrazol-1-yl)acetamide

- Key Features : Simplified structure with pyrazole and dimethylamine groups.

- Implications : Reduced steric hindrance may favor rapid absorption but limit receptor specificity .

Comparative Analysis and Pharmacological Implications

Molecular Weight and Lipophilicity

- The target compound’s molecular weight is anticipated to range between 380–400 g/mol, similar to (396.5 g/mol) and (380.5 g/mol).

Substituent Effects on Bioactivity

- Pyrrole vs. Pyrimidinone: Pyrrole’s smaller size and lower polarity may improve membrane permeability but reduce metabolic stability compared to pyrimidinone’s hydrogen-bonding capacity .

- Tetrahydrocinnolin vs. Benzopyran: The partially saturated cinnolin in the target compound likely offers a balance between conformational flexibility and metabolic resistance, whereas benzopyran () prioritizes lipophilicity for CNS targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.